molecular formula C7H5ClN2O B1415170 5-Chloro-6-benzoxazolamine CAS No. 916791-64-5

5-Chloro-6-benzoxazolamine

Cat. No. B1415170
M. Wt: 168.58 g/mol
InChI Key: NZEGGJATCKIJIN-UHFFFAOYSA-N
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Description

5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-benzoxazolamine consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .


Chemical Reactions Analysis

Benzoxazole derivatives, including 5-Chloro-6-benzoxazolamine, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .


Physical And Chemical Properties Analysis

5-Chloro-6-benzoxazolamine is a solid compound . It has a molecular weight of 168.58 g/mol .

Safety And Hazards

The safety data sheet for 5-Chloro-6-benzoxazolamine indicates that it may cause skin and eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .

Future Directions

The future directions for 5-Chloro-6-benzoxazolamine research could involve further exploration of its antifungal characteristics. Modification of 5-chloro-6-phenylpyridazin-3 (2H)-one by suitable substituent replacement at the N-2 position, followed by incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds into the pyridazin-3 (2H)-one ring through a “-CH2S-” moiety could result in the formation of lead structures with potent activity .

properties

IUPAC Name

5-chloro-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGGJATCKIJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652916
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-benzoxazolamine

CAS RN

916791-64-5
Record name 5-Chloro-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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